N-Acetyl-D-penicillamine

Catalog No.
S661868
CAS No.
15537-71-0
M.F
C7H13NO3S
M. Wt
191.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-D-penicillamine

CAS Number

15537-71-0

Product Name

N-Acetyl-D-penicillamine

IUPAC Name

(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

InChI

InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1

InChI Key

MNNBCKASUFBXCO-YFKPBYRVSA-N

SMILES

CC(=O)NC(C(=O)O)C(C)(C)S

Synonyms

N-acetylpenicillamine, N-acetylpenicillamine, (D)-isomer, N-acetylpenicillamine, (L)-isomer

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)S

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)S

Cystinuria Treatment:

Potential Anticancer Effects:

Recent studies have explored the potential anticancer effects of N-Acetyl-D-penicillamine, belonging to a class of compounds called low molecular weight thiols. These studies suggest that N-Acetyl-D-penicillamine may inhibit the growth and proliferation of various cancer cell lines, potentially through interactions with cellular components PubMed: . However, further research is needed to understand the mechanisms and potential therapeutic applications of N-Acetyl-D-penicillamine in cancer treatment.

Nitric Oxide Delivery Studies:

Researchers have investigated N-Acetyl-D-penicillamine for its potential role in delivering nitric oxide (NO), a molecule involved in vasodilation and other physiological processes. Modifying N-Acetyl-D-penicillamine with a nitroso group (S-nitroso-N-acetyl-D-penicillamine, SNAP) creates a molecule that can release NO. Studies have shown that SNAP can induce vasodilation in isolated arteries, suggesting its potential application in research related to blood flow and vascular function PubMed Central: .

N-Acetyl-D-penicillamine (NAP) is a molecule derived from the amino acid D-penicillamine by adding an acetyl group (CH3CO) to its amino group []. It is a thiol compound, meaning it contains a sulfhydryl group (SH) []. NAP has gained significance in scientific research for two main reasons:

  • Control molecule in nitric oxide research: NAP serves as a control molecule in studies involving nitric oxide donor molecules like S-nitroso-N-acetyl-dl-penicillamine (SNAP) and sodium nitroprusside (SNP) [, ]. Since NAP lacks the nitroso group responsible for nitric oxide release, its effects can be compared to those of the nitric oxide donor molecules to isolate the specific contributions of nitric oxide [].
  • Heavy metal chelator: NAP exhibits chelating properties, meaning it can bind to metal ions. This property makes it a potential therapeutic agent for heavy metal poisoning, particularly mercury poisoning [, ].

Molecular Structure Analysis

NAP’s structure features a chiral center at the alpha carbon. The D-isomer, where the amino group (after acetyl attachment becomes an acetamido group, CH3CONH) is on the right, is the biologically active form []. The molecule also contains a carboxylic acid group (COOH) and the aforementioned thiol group (SH).


Chemical Reactions Analysis

Synthesis

Specific details on the synthesis of NAP are not readily available in scientific literature. However, the general synthesis of related N-acetylated amino acids involves reacting the amino acid with acetic anhydride [(CH3CO)2O] [].

Reactions as a chelating agent

NAP reacts with heavy metal ions to form stable complexes. The thiol group plays a crucial role in this process. For example, in mercury poisoning, NAP can bind to mercury ions (Hg2+) to form a complex that can be excreted in the urine [].

The mechanism of action of NAP as a heavy metal chelator involves the formation of stable complexes with metal ions. The thiol group donates a lone pair of electrons to the metal ion, forming a covalent bond. Additionally, the negatively charged carboxylate group (COO-) can interact with the positively charged metal ion through ionic interactions. This combined effect creates a strong attraction between NAP and the metal ion, facilitating its removal from the body [].

XLogP3

0.1

UNII

WO11M5K6OR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15537-71-0
59-53-0

Wikipedia

D-N-acetylpenicillamine

Dates

Modify: 2023-08-15

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